Gramicidin S dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

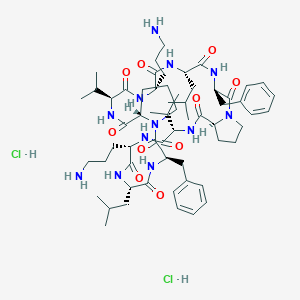

Gramicidin S dihydrochloride is a useful research compound. Its molecular formula is C60H94Cl2N12O10 and its molecular weight is 1214.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Topical Antibiotic Use

- Gramicidin S has been utilized extensively in topical formulations for treating superficial infections. Its effectiveness against a wide range of pathogens makes it a valuable option in dermatological applications .

In Veterinary Medicine

- GS is also employed in veterinary medicine for treating skin infections in animals. Its application helps reduce the risk of systemic toxicity while providing localized antimicrobial action .

Research on Derivatives

- Recent studies have focused on modifying the structure of GS to enhance its therapeutic potential while reducing toxicity. For instance, derivatives like VK7 have shown lower minimum inhibitory concentrations (MICs) against multi-drug resistant strains compared to native GS .

Table 1: Comparative Efficacy of Gramicidin S and Its Derivatives

| Compound | MIC (μg/ml) | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Hemolytic Activity |

|---|---|---|---|---|

| Gramicidin S | 4-64 | High | Moderate | High |

| VK7 | 7.8-31.2 | Moderate | Low | Reduced |

| Derivative 20 | 7.8-62.5 | Moderate | Comparable to GS | Reduced |

This table summarizes the antimicrobial activity and hemolytic properties of GS and its derivatives based on recent research findings .

Recent Advances in Research

The rise of antibiotic resistance has prompted renewed interest in naturally occurring peptides like gramicidin S. Research has indicated that modifications to the amino acid sequence can yield derivatives with improved efficacy and reduced toxicity. For example:

- VK7 Derivative: Exhibits lower MIC values against resistant strains such as Klebsiella pneumoniae and Acinetobacter baumannii, while showing less hemolytic activity compared to GS .

- Mechanistic Studies: Investigations into the interaction between GS and biological membranes have provided insights into how structural changes can enhance or diminish antibiotic activity .

Analyse Chemischer Reaktionen

Chemical Modifications of Functional Groups

The ε-amino groups of L-ornithine residues are primary sites for chemical reactions, significantly affecting bioactivity .

Reactions and Derivatives

Structural Derivatives and Their Activity

Modifications to the β-strand scaffold alter antimicrobial efficacy and toxicity :

Mechanistic Insights from Chemical Interactions

-

Membrane Disruption : The amphiphilic structure allows insertion into lipid bilayers, forming pores via hydrophobic (Val, Leu, D-Phe) and cationic (Orn) interactions .

-

DNA Binding : Tyrocidine analogs (structurally related) intercalate DNA, but Gramicidin S primarily targets membranes .

-

Resistance Avoidance : Multifaceted action (membrane permeabilization, protein delocalization) prevents bacterial resistance .

Stability Under Physiological Conditions

Eigenschaften

CAS-Nummer |

15207-30-4 |

|---|---|

Molekularformel |

C60H94Cl2N12O10 |

Molekulargewicht |

1214.4 g/mol |

IUPAC-Name |

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride |

InChI |

InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1 |

InChI-Schlüssel |

KCUAVDXLFXNGDG-MZFDKZDRSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

Key on ui other cas no. |

15207-30-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.